
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring substituted with phenyl and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl-substituted alkenes with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to control reaction parameters precisely, leading to a more sustainable and scalable synthesis .
化学反应分析
Types of Reactions
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
科学研究应用
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- 1,2-dimethylcyclopentane
- 1,2-dimethylcyclohexane
- 1,2-diphenylcyclopropane
Uniqueness
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)10-8-13(10,12(15)17-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-,13+/m0/s1 |
InChI 键 |
UAOJFWUVNVCTPQ-GXFFZTMASA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@]1(C2=CC=CC=C2)C(=O)OC |
规范 SMILES |
COC(=O)C1CC1(C2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


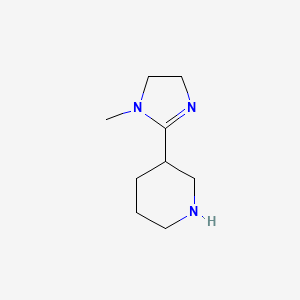
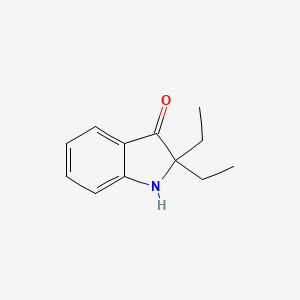

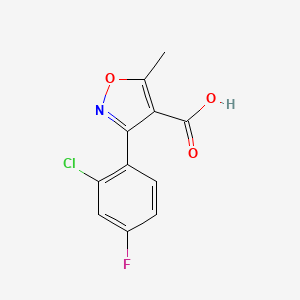

![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
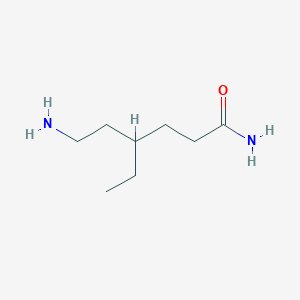
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)
![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
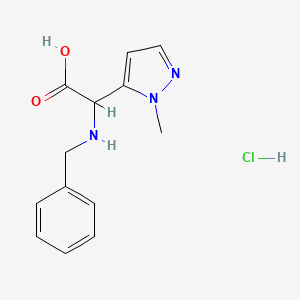
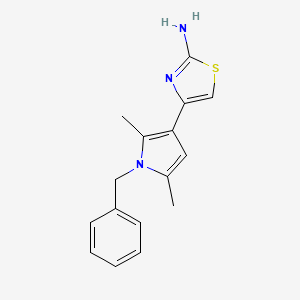
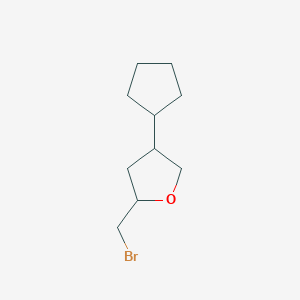
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
